Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C12H17NO2S . It is an active pharmaceutical intermediate . The compound has a molecular weight of 239.34 g/mol .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin .Molecular Structure Analysis
The IUPAC name of the compound is ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The InChI string is InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1=C(SC2=C1CCC(C2)C)N .Chemical Reactions Analysis
The compound has been used in the preparation of thienopyrimidine derivatives, azo dyes, N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives, and tetrahydrobenzo[b]thiophene dyes .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 239.34 g/mol . The XLogP3-AA value is 3.7 .Scientific Research Applications
- Application Summary : This compound is used as an active pharmaceutical intermediate . It’s often used in the synthesis of various pharmaceutical compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other compounds under controlled conditions to produce a desired pharmaceutical compound .
- Results or Outcomes : The outcomes of these reactions would be the production of a new pharmaceutical compound. The effectiveness of the reaction and the properties of the resulting compound would depend on the specific reaction conditions and the other compounds used .
- Application Summary : This compound has been used in the synthesis of a new series of thiophene analogues .
- Methods of Application : The compound was used in Gewald synthesis, a method used for the synthesis of 2-aminothiophenes .
- Results or Outcomes : The synthesized compounds were evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Scientific Field: Pharmaceutical Research
Scientific Field: Organic Chemistry
- Application Summary : This compound has been used in the preparation of thienopyrimidine derivatives .
- Methods of Application : The compound was used in a reaction with other compounds to synthesize thienopyrimidine derivatives .
- Results or Outcomes : The synthesized thienopyrimidine derivatives can be used for further biological testing and drug discovery .
- Application Summary : This compound has been used in the synthesis of azo dyes .
- Methods of Application : The compound was used in a reaction with diazonium salts to produce azo dyes .
- Results or Outcomes : The synthesized azo dyes can be used in various industries such as textiles, paper, and plastics .
Scientific Field: Medicinal Chemistry
Scientific Field: Dye Chemistry
- Application Summary : This compound is used in the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other compounds under controlled conditions to produce a desired heterocyclic compound .
- Results or Outcomes : The outcomes of these reactions would be the production of a new heterocyclic compound. The effectiveness of the reaction and the properties of the resulting compound would depend on the specific reaction conditions and the other compounds used .
- Application Summary : This compound has been used in the synthesis of tetrahydrobenzo[b]thiophene dyes .
- Methods of Application : The compound was used in a reaction with other compounds to synthesize tetrahydrobenzo[b]thiophene dyes .
- Results or Outcomes : The synthesized tetrahydrobenzo[b]thiophene dyes can be used in various industries such as textiles, paper, and plastics .
Scientific Field: Heterocyclic Chemistry
Scientific Field: Dye Chemistry
Safety And Hazards
Future Directions
The compound has been used in the discovery of new apoptosis-inducing agents for breast cancer . It has also been used in the synthesis and anti-inflammatory activity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes . The compound has shown promising results in these areas, indicating potential future directions for research and application .
properties
IUPAC Name |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOISFMHBFFWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
CAS RN |
76981-71-0 | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76981-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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